molecular formula C11H22N2O2 B109592 tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate CAS No. 169750-93-0

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate

Cat. No. B109592
M. Wt: 214.3 g/mol
InChI Key: OWGYHEOEGOLPEK-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It is also known by other names such as “tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate” and "(3-Pyrrolidinylméthyl)carbamate de 2-méthyl-2-propanyle" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate” consists of a carbamate group (OC(O)N) attached to a tert-butyl group and a pyrrolidine ring . The average mass of the molecule is 200.278 Da and the monoisotopic mass is 200.152481 Da .


Physical And Chemical Properties Analysis

“tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate” has a density of 1.0±0.1 g/cm³, a boiling point of 303.9±15.0 °C at 760 mmHg, and a flash point of 137.6±20.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 1.16 .

Scientific Research Applications

Crystal Structure and Chemical Properties

  • Studies have shown that tert-butyl carbamate derivatives, like the title compound, can exhibit unique crystal structures and chemical properties. For example, the compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate is an example of an all-cis trisubstituted pyrrolidin-2-one, with significant intramolecular hydrogen bonding (Weber, Ettmayer, Hübner, & Gstach, 1995).

Photoredox Catalysis

  • tert-Butyl carbamates have been used in photoredox-catalyzed aminations. For instance, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was used as an amidyl-radical precursor in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This method enables the construction of diverse amino pyrimidines, significantly broadening the applications of photocatalyzed protocols (Wang et al., 2022).

Asymmetric Synthesis

  • The compound has been utilized in asymmetric syntheses. A notable example is the synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, used in creating potent β-secretase inhibitors. Such compounds are crucial in the development of novel therapeutics (Ghosh, Cárdenas, & Brindisi, 2017).

Kinetics and Thermodynamics

  • Studies on the kinetics and thermodynamics of heterocyclic carbamates, including tert-butyl carbamates, have revealed insights into their elimination processes in the gas phase. Such research is vital for understanding the stability and reactivity of these compounds (Brusco et al., 2002).

properties

IUPAC Name

tert-butyl N-(2-pyrrolidin-3-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9-4-6-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGYHEOEGOLPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620742
Record name tert-Butyl [2-(pyrrolidin-3-yl)ethyl]carbamate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate

CAS RN

169750-93-0
Record name 1,1-Dimethylethyl N-[2-(3-pyrrolidinyl)ethyl]carbamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(pyrrolidin-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-(pyrrolidin-3-yl)ethyl]carbamate
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Synthesis routes and methods

Procedure details

3.1 g (0.0t mol) (3RS)-1-benzyl-3-(N-tert-butyloxycarbonylaminoethyl) pyrrolidine was hydrogenated at 0.28 MPa over 0.6 g of Pearlman's catalyst (Pd(OH)2) in 40 ml ethanol (95%) over night. After filtration of the catalyst through cellite and evaporation of the solvent 1H-NMR showed that the reaction was not completed. Therefore 0.6 g of Pearlman's catalyst was added in 40 ml ethanol (95%) once more and the mixture was treated under H2 -atmosphere at 0.28 MPa over night. Filtration through cellite and evaporation of the solvent gave the product in a quantitative yield (2.18 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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